molecular formula C17H17NO5 B1139470 N-Benzoyl-2-hydroxy-3-methoxyphenylalanine CAS No. 101878-45-9

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine

Cat. No.: B1139470
CAS No.: 101878-45-9
M. Wt: 315.32
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Description

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group attached to a phenylalanine backbone, with additional hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2-hydroxy-3-methoxyphenylalanine typically involves the benzoylation of 2-hydroxy-3-methoxyphenylalanine. One common method is to react 2-hydroxy-3-methoxyphenylalanine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the benzoyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like methanol or ethanol.

Major Products Formed

    Oxidation: Formation of N-Benzoyl-2-oxo-3-methoxyphenylalanine.

    Reduction: Formation of N-Benzyl-2-hydroxy-3-methoxyphenylalanine.

    Substitution: Formation of N-Benzoyl-2-hydroxy-3-alkoxyphenylalanine (where the alkoxy group depends on the nucleophile used).

Scientific Research Applications

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzoyl-2-hydroxy-3-methoxyphenylalanine involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzoyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-2-hydroxyphenylalanine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-Benzoyl-3-methoxyphenylalanine: Lacks the hydroxyl group, which can influence its ability to form hydrogen bonds.

    N-Benzoyl-2-hydroxy-4-methoxyphenylalanine: Has an additional methoxy group, potentially altering its properties.

Uniqueness

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzamido-3-(2-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-23-14-9-5-8-12(15(14)19)10-13(17(21)22)18-16(20)11-6-3-2-4-7-11/h2-9,13,19H,10H2,1H3,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEDQSPMZFJTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669961
Record name N-Benzoyl-2-hydroxy-3-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101878-45-9
Record name N-Benzoyl-2-hydroxy-3-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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